molecular formula C14H13N5O3 B5793220 N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE

N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE

Cat. No.: B5793220
M. Wt: 299.28 g/mol
InChI Key: JRMBEELGYJQJQY-UHFFFAOYSA-N
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Description

N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE typically involves the reaction of benzo[g]pteridine derivatives with appropriate methylation agents such as iodomethane . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE is unique due to its specific structural features and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxobenzo[g]pteridin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-7(20)15-8-4-5-9-10(6-8)17-12-11(16-9)13(21)19(3)14(22)18(12)2/h4-6H,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMBEELGYJQJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C3C(=N2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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